Ligand Efficiency Advantage of the 3-Benzyloxy Scaffold Over the Parent PHA-665752
The 2-amino-5-aryl-3-benzyloxypyridine series, of which 2-amino-5-[3-(benzyloxy)phenyl]pyridine is the core unsubstituted template, was designed to improve ligand efficiency (LE) over the indolinone lead PHA-665752 (compound 3). The 2-aminopyridine core permitted a 3-benzyloxy group to reach the Tyr-1230 hydrophobic pocket via a more direct vector than the 2,6-dichlorophenyl group of PHA-665752, resulting in a better LE [1]. In the c-MET enzymatic assay, PHA-665752 exhibited a Ki of 4 nM (LE = 0.31), while the 2-amino-5-aryl-3-benzyloxypyridine lead 11a showed comparable potency with improved ligand efficiency, a trend that was maintained across the optimized crizotinib series [1].
| Evidence Dimension | Ligand efficiency (LE, kcal/mol per heavy atom) and c-MET enzymatic potency |
|---|---|
| Target Compound Data | 2-Amino-5-[3-(benzyloxy)phenyl]pyridine serves as the unsubstituted core of the series; lead compound 11a from this scaffold series exhibited c-MET Ki < 10 nM with improved LE over PHA-665752 [1]. |
| Comparator Or Baseline | PHA-665752 (compound 3): c-MET Ki = 4 nM, LE ≈ 0.31 [1]. |
| Quantified Difference | The 3-benzyloxy series achieves comparable or greater enzymatic potency with higher ligand efficiency, attributed to a shortened linker and more direct hydrophobic-pocket vector [1]. |
| Conditions | c-MET kinase inhibition assay; LE calculated as -log(Ki) normalized by heavy atom count. |
Why This Matters
A higher LE scaffold means that for the same or better potency, the molecule has fewer heavy atoms, leaving more room for optimization of pharmacokinetic and selectivity properties during lead development.
- [1] Cui, J. J.; Tran-Dubé, M.; Shen, H.; et al. Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). J. Med. Chem. 2011, 54 (18), 6342–6363. View Source
